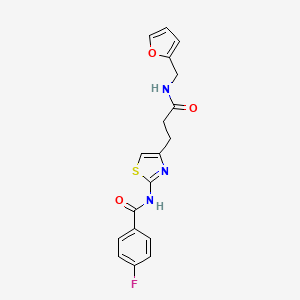

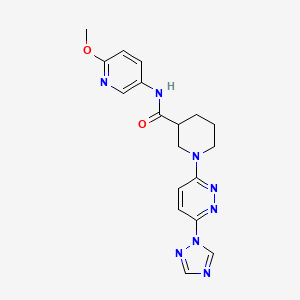

![molecular formula C27H18N4OS B2744125 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 477485-63-5](/img/structure/B2744125.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide, also known as BTQ, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization Catalysts

Syntheses, Characterization, and Polymerization Applications : Research on related benzimidazole compounds, such as 2-benzimidazolyl-N-phenylquinoline carboxamide derivatives, has demonstrated their utility in catalyzing ethylene polymerization and copolymerization with α-olefins. These compounds, activated with methylaluminoxane (MAO), exhibit high catalytic activities, indicating their potential application in polymer science and materials engineering (Sun et al., 2010).

Anticancer and Antitumor Properties

Cytotoxic Activity of Carboxamide Derivatives : A series of benzimidazo[2,1-a]isoquinolines and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity. The study found that carboxamides attached to the terminal rings exhibited significant cytotoxicity, underscoring the potential of benzimidazole derivatives in the development of anticancer drugs (Deady et al., 2000).

DNA-Intercalating Agents with Antitumor Effects : Further investigation into 2-phenylbenzimidazole-4-carboxamides revealed their role as "minimal" DNA-intercalating agents possessing antitumor activity. These findings highlight the importance of benzimidazole derivatives in exploring new therapeutic agents that target DNA with minimal side effects (Denny et al., 1990).

Antipsychotic Potential

Evaluation as Antipsychotic Agents : Heterocyclic carboxamides, including benzimidazole derivatives, have been evaluated for their potential as antipsychotic agents. This research suggests the versatility of benzimidazole compounds in pharmacological applications, particularly in the treatment of psychotic disorders (Norman et al., 1996).

Antimicrobial and Anti-inflammatory Activities

Synthesis and Biological Activity Assessment : New derivatives of benzimidazole have been synthesized and characterized for their antimicrobial, anti-inflammatory, and psychotropic activities. The study demonstrates the broad spectrum of biological activities associated with benzimidazole derivatives, suggesting their potential in the development of new therapeutic agents (Zablotskaya et al., 2013).

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N4OS/c32-27(20-16-24(25-10-5-15-33-25)29-21-7-2-1-6-19(20)21)28-18-13-11-17(12-14-18)26-30-22-8-3-4-9-23(22)31-26/h1-16H,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCVCPRVKXPTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

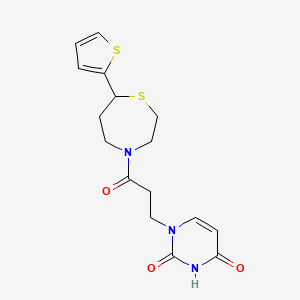

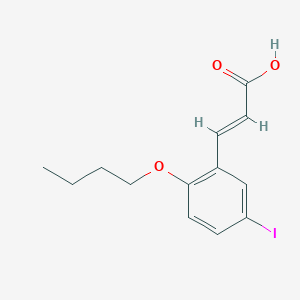

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)

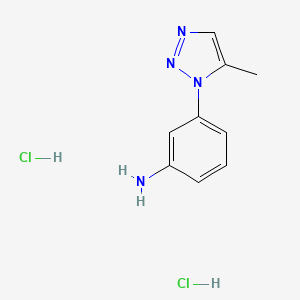

![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)

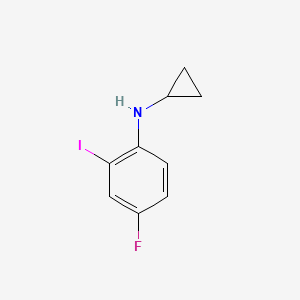

![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)

![Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate](/img/structure/B2744051.png)

![8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744052.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2744053.png)

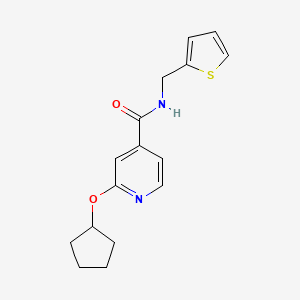

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2744055.png)